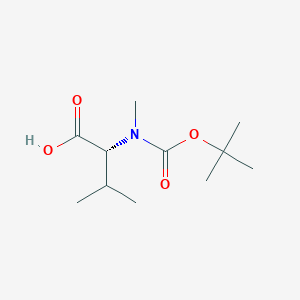

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid

描述

®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly employed to protect amines during chemical reactions, preventing unwanted side reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid typically involves the protection of the amine group with a Boc group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or reagents like oxalyl chloride in methanol.

Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

Deprotection: The primary amine is regenerated after the removal of the Boc group.

Substitution: New amine derivatives with different substituents.

Oxidation and Reduction: Depending on the reaction, various oxidized or reduced forms of the compound.

科学研究应用

Drug Development

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid serves as an important intermediate in the synthesis of bioactive compounds. Its structural similarity to amino acids allows it to be utilized in the design of peptide-based drugs.

Case Study:

In a study on peptide synthesis, this compound was used to create analogs of known therapeutic peptides, enhancing their stability and bioavailability. The BOC group provides a protective mechanism during synthesis, which can be removed under mild acidic conditions to yield free amino acids for further reactions .

As a Building Block

The presence of the BOC group makes this compound a valuable building block in solid-phase peptide synthesis (SPPS). This method is widely used for generating peptides with specific sequences and modifications.

Applications:

- Synthesis of cyclic peptides that exhibit enhanced biological activity.

- Development of peptide libraries for high-throughput screening in drug discovery .

Versatile Intermediate

This compound is utilized as an intermediate in various organic reactions, including:

- Amide Coupling Reactions: It can be coupled with carboxylic acids to form amides, which are essential in drug formulation.

- Stereoselective Synthesis: The chiral nature of the molecule allows for the production of enantiomerically pure compounds, which are critical in pharmaceuticals where stereochemistry plays a key role in efficacy and safety .

作用机制

The mechanism of action of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in various chemical and biological interactions, depending on the context of its use.

相似化合物的比较

Similar Compounds

N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group, used in the synthesis of more complex peptides.

N-tert-Butoxycarbonyl-L-valine: Used in peptide synthesis, similar in function but with a different side chain.

Uniqueness

®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid is unique due to its specific chiral center and the presence of a methyl group, which can influence its reactivity and interactions in chemical and biological systems. The Boc group provides a robust protection strategy, making it a versatile intermediate in various synthetic applications.

生物活性

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid, commonly referred to as Boc-DN-Me-Val-OH, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a methylamino moiety. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 231.29 g/mol

- CAS Number : 89536-85-6

- InChI Key : XPUAXAVJMJDPDH-MRVPVSSYSA-N

The biological activity of this compound is primarily attributed to its role as a valine derivative. This compound can influence various biochemical pathways:

- Amino Acid Metabolism : As a valine analog, it may participate in metabolic pathways involving branched-chain amino acids (BCAAs), which are critical for protein synthesis and energy metabolism.

- Receptor Interaction : Preliminary studies suggest that this compound may interact with several receptors, including:

- 5-HT Receptors : Potential modulation of serotonin pathways could have implications in mood regulation and anxiety disorders.

- Adrenergic Receptors : Interaction with these receptors may influence cardiovascular responses and stress-related pathways.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Antioxidant Activity : A study assessed the antioxidant capacity of Boc-DN-Me-Val-OH using DPPH radical scavenging assays. The compound exhibited a dose-dependent response, highlighting its potential as a natural antioxidant agent .

- Antimicrobial Properties : Research conducted on the antimicrobial effects revealed that this compound effectively inhibited the growth of Gram-positive bacteria, particularly Staphylococcus aureus. The mechanism was suggested to involve disruption of bacterial cell wall synthesis .

- Neuroprotection : In a model of neurodegenerative disease, this compound was shown to reduce neuronal apoptosis and inflammation markers, indicating its potential therapeutic role in neuroprotection .

属性

IUPAC Name |

(2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUAXAVJMJDPDH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427033 | |

| Record name | Boc-N-methyl-D-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89536-85-6 | |

| Record name | Boc-N-methyl-D-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。